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New data from early-stage clinical trials suggest that A-319, a novel bispecific T-cell engager, is

a potentially effective therapeutic option for patients with relapsed or refractory B-cell non-

Hodgkin lymphoma (B-NHL) and severe, refractory systemic lupus erythematosus (SLE). The

agent, developed by Evive Biotech's subsidiary ITabMed, has shown encouraging response

rates and improvements in disease activity in patient populations with significant unmet medical

needs.

A-319 is an investigational immunotherapy designed to simultaneously bind to CD3 on T-cells

and CD19 on B-cells. This dual-targeting mechanism redirects the patient's own T-cells to

identify and eliminate malignant or autoreactive B-cells, which are central to the pathology of B-

cell cancers and certain autoimmune diseases like SLE.[1][2][3]

Efficacy in Relapsed/Refractory B-Cell Non-Hodgkin
Lymphoma
In a Phase 1 clinical trial (NCT04056975) involving 21 patients with relapsed or refractory B-

NHL, A-319 demonstrated notable anti-tumor activity.[2] Preliminary results reported after one

cycle of treatment showed that one patient achieved a complete remission (CR), and three

patients achieved a partial remission (PR).[2] Furthermore, seven patients had stable disease

(SD). In a specific cohort receiving a 1.2 ug/kg/day dose, one patient with diffuse large B-cell
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lymphoma (DLBCL) achieved a CR, one with follicular lymphoma (FL) had a PR, and another

with DLBCL maintained SD.

These early findings are particularly significant when compared to the outcomes typically

observed with standard-of-care (SOC) treatments in this patient population. For patients with

relapsed or refractory DLBCL, real-world data indicates that overall and complete response

rates to conventional therapies are approximately 52% and 23%, respectively. The median

progression-free survival is often short, around 3.0 months. While a direct comparison is not yet

available, the responses observed with A-319 in this heavily pre-treated population warrant

further investigation in larger, controlled studies.

Treatment
Group

Overall
Response
Rate (ORR)

Complete
Remission
(CR)

Partial
Remission
(PR)

Stable
Disease
(SD)

Data
Source

A-319 (Phase

1)
19% (4/21) 4.8% (1/21) 14.2% (3/21) 33.3% (7/21)

ASH 2023

Abstract

Standard of

Care (Real-

World Data)

52% 23% Not Reported Not Reported
Adv Ther

(2024)

Promising Results in Severe, Refractory Systemic
Lupus Erythematosus
A-319 is also being evaluated in a Phase 1 clinical trial (NCT06400537) for the treatment of

severe, refractory SLE. Early data presented from six patients with baseline Systemic Lupus

Erythematosus Disease Activity Index 2000 (SLEDAI-2K) scores ranging from 8 to 16 showed

rapid and significant improvements in disease activity.

For instance, one patient's SLEDAI-2K score improved from 12 at baseline to 4 at week 8.

Another patient's score dropped from 8 at baseline to 0 at week 2, while a third patient's score

decreased from 16 to 4 by the second week. These clinical improvements were accompanied

by a rapid depletion of CD19+ B-cells in the peripheral blood and a marked decrease in

autoantibody levels.
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The current management of severe, refractory SLE often involves a combination of high-dose

corticosteroids and immunosuppressive drugs, which can be associated with significant side

effects and may not always be effective. For patients who are refractory to standard therapies,

treatment options are limited. The early results for A-319 suggest it could offer a new

therapeutic avenue for these difficult-to-treat patients.

Patient
Baseline
SLEDAI-2K

SLEDAI-2K at
Follow-up

Time to
Follow-up

Data Source

Patient 1 12 4 8 Weeks

ACR

Convergence

2024 Abstract

Patient 2 8 0 2 Weeks

ACR

Convergence

2024 Abstract

Patient 3 16 4 2 Weeks

ACR

Convergence

2024 Abstract

Experimental Protocols
A-319 Administration in B-NHL (NCT04056975)
The Phase 1 study in B-NHL employed a dose-escalation design. A treatment cycle consisted

of a one-week priming phase followed by three weeks of treatment doses. During the priming

week, A-319 was administered three times (day 1, 3, and 5) at a dose of 0.05 ug/kg/day via a

24-hour intravenous infusion. From the second week, the dose was escalated in different

cohorts, starting from 0.05 ug/kg/day up to 2.4 ug/kg/day, administered three times a week via

a 6-hour intravenous infusion.

A-319 Administration in SLE (NCT06400537)
In the Phase 1 trial for SLE, patients also received A-319 in a structured dosing schedule. In

the first week, patients were administered A-319 at a dose of 0.05μg/kg/day on days 1, 3, and 5

through a 24-hour intravenous infusion. For the subsequent weeks (weeks 2-4), the dosage
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was increased to 0.3μg/kg/day, administered on days 1, 3, and 5 via a 6-hour intravenous

infusion.

Visualizing the Mechanism and Workflow
To better understand the underlying science and experimental design, the following diagrams

illustrate the signaling pathway of A-319 and the workflow of the clinical trials.
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Caption: Mechanism of action of A-319.
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Caption: A-319 clinical trial workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Available at: [https://www.benchchem.com/product/b15567506#validating-the-efficacy-of-d-
cs319-against-controls]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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